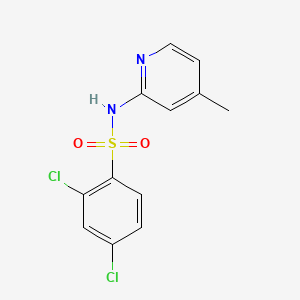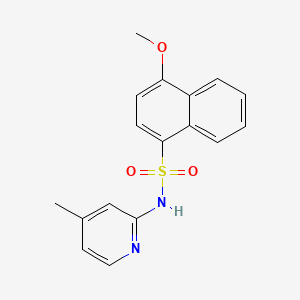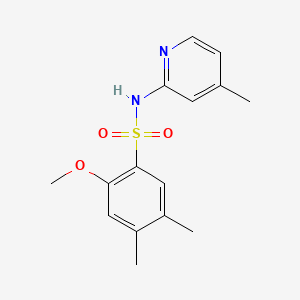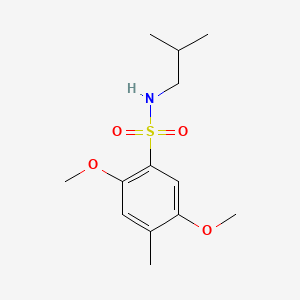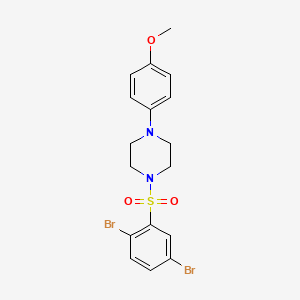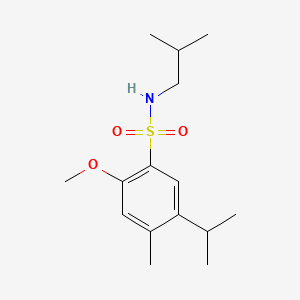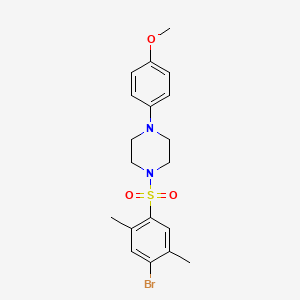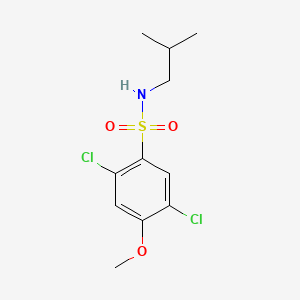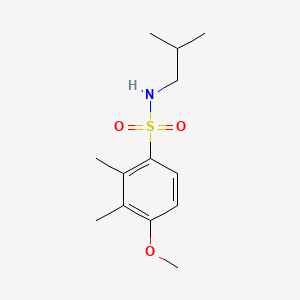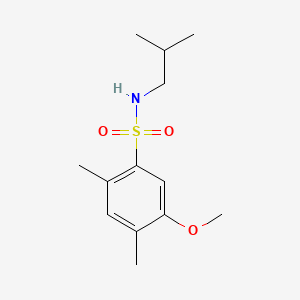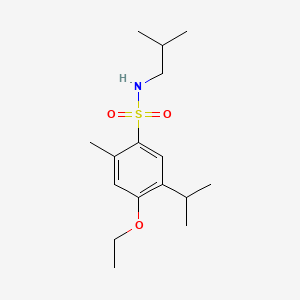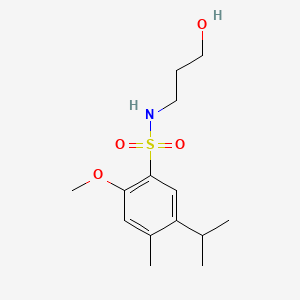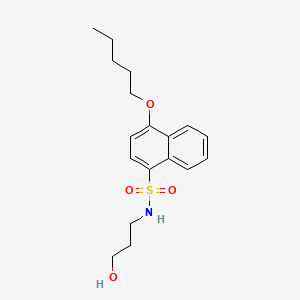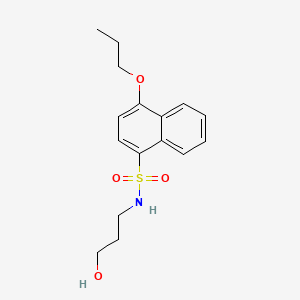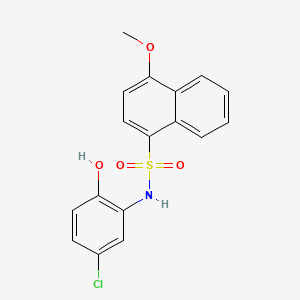
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-tumor properties and has been investigated as a potential treatment for various types of cancer.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide involves the reaction of 5-chloro-2-hydroxyaniline with 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base to form the intermediate N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide chloride. This intermediate is then treated with ammonia to yield the final product.
Starting Materials
5-chloro-2-hydroxyaniline, 4-methoxynaphthalene-1-sulfonyl chloride, base, ammonia
Reaction
Step 1: 5-chloro-2-hydroxyaniline is added to a solution of 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours to form the intermediate N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide chloride., Step 2: The intermediate is then treated with ammonia in a solvent such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the final product N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide., Step 3: The product is isolated by filtration, washed with a suitable solvent such as ethanol or methanol, and dried under vacuum.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is not fully understood. However, it has been shown to inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide disrupts the biosynthesis of NAD+ and induces apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of NAMPT and the activation of caspases. In addition to its anti-tumor properties, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to exhibit anti-inflammatory and anti-angiogenic properties. These effects are thought to be mediated through the inhibition of NAMPT and the downregulation of various inflammatory cytokines and angiogenic factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is its specificity towards cancer cells. This compound has been shown to induce apoptosis in cancer cells while sparing normal cells. This specificity makes N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide a promising candidate for cancer treatment. However, one of the limitations of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide research. One area of research is the development of more efficient synthesis methods to increase the yield of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide. Another area of research is the investigation of the potential of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide as a combination therapy with other anti-cancer drugs. Additionally, the development of more soluble formulations of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide could improve its in vivo efficacy. Finally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been investigated as a potential treatment for various types of cancer, including melanoma, prostate cancer, and breast cancer. In addition to its anti-tumor properties, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to exhibit anti-inflammatory and anti-angiogenic properties.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-23-16-8-9-17(13-5-3-2-4-12(13)16)24(21,22)19-14-10-11(18)6-7-15(14)20/h2-10,19-20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULTVZADRZLAPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

